Journal Name:Inorganic Chemistry
Journal ISSN:0020-1669
IF:5.436
Journal Website:https://pubs.acs.org/journal/inocaj
Year of Origin:1962
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1672
Publishing Cycle:Biweekly
OA or Not:Not
[2+1] Cycloaddition reaction of α-atlantone with m-CPBA in the light of experimental and MEDT quantum-chemical study
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-04-20 , DOI: 10.1007/s10593-023-03172-4
The two diastereoisomers of 6-(3,4-epoxy-4-methylcyclohexyl)-2-methylhepta-2,5-dien-4-one were synthesized in the [2+1] cycloaddition reaction of α-atlantone, isolated compound from Cedrus atlantica essential oil, with m-chloroperbenzoic acid in CH2Cl2. The chemoselectivity of this cycloaddition reaction has been both experimentally and theoretically studied within the molecular electron density theory. Parr functions and electron localization function analysis of the reagents correctly predicted the experimental chemoselectivity with the most favorable interaction at C3'=C4' bond. These reactions follow a two-stage one-step mechanism.
Detail
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-03-07 , DOI: 10.1007/s10593-023-03161-7
A convenient diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides.
Detail
Selenium-containing azoles: synthesis and possibilities of application
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-03-07 , DOI: 10.1007/s10593-023-03156-4
The review summarizes and analyzes data published over the last twenty years on the synthesis of functionalized selanyl azoles containing two pharmacophore centers responsible for different pharmacological activities. The design of such molecules with multipurpose action is effected by the improvement and development of new synthesis methods, including those that consider the fundamental principles of green chemistry. The material is systematized according to the methods of synthesis of the claimed selanyl azaheterocycles. The possibilities of practical application of selanyl azoles as a framework for the design of new drugs are discussed.
Detail
Synthesis of 6-(aryldiazenyl)-4H-chromene derivatives (microreview)
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-01-09 , DOI: 10.1007/s10593-023-03143-9
The microreview summarizes the data published over the last 10 years on the methods of preparation and properties of 6-(aryldiazenyl)-4H-chromenes, a new promising class of compounds incorporating the azo and 4H-chromene fragments in their structure. The material is systematized according to the structure of the starting reagents.
Detail
Synthesis of β-vinyl-substituted 4H-chromenes and [4+2] cycloaddition reactions involving them
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-22 , DOI: 10.1007/s10593-023-03191-1
β-Vinyl-substituted chromenes were obtained from 1H-benzo[f]chromene-2-carbaldehydes and 6-bromo-4H-chromene-3-carbaldehyde by the Wittig reaction. The Diels–Alder reaction of the β-vinyl-substituted chromenes with dimethyl acetylenedicarboxylate, ninhydrin, and diethyl 2,3-dicyanofumarate yielded spiro-substituted 3,10a-dihydro-2H,5H-pyrano[2,3-b]chromenes, derivatives of 7a,10-dihydro-12H-benzo[a]xanthene and 7a,8,10,12-tetrahydro-9H-benzo[a]xanthene.
Detail
Synthesis of 2H-[1,2]oxazino[3,4-c]quinoline-2,5(6H)-diones from 6-oxo-6H-1,2-oxazine-3-carboxylates
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-21 , DOI: 10.1007/s10593-023-03201-2
A methodology was developed for the synthesis of 1-ethoxy-6-methyl-2H-[1,2]oxazino[3,4-c]quinoline-2,5(6H)-diones from methyl 4-[2-(dimethylamino)phenyl]-5-ethoxy-6-oxo-6H-1,2-oxazine-3-carboxylates by the action of titanium tetrachloride under inert atmosphere. This interaction provides a rare example of demethylation followed by cyclization, yielding several new compounds.
Detail
The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-21 , DOI: 10.1007/s10593-023-03183-1
The review summarizes data on the synthesis of fused heterocyclic aromatic compounds by the Diels–Alder reaction, including as part of cascade reactions, and the dehydro-Diels–Alder reaction published over the past five years. In all the examples presented, the Diels–Alder reaction was used to assemble the polycyclic core of the considered molecules.
Detail
Condensed azole-based organophosphorus heterocycles
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-06-17 , DOI: 10.1007/s10593-023-03184-0
This review summarizes for the first time the literature data on the methods of constructing with covalent bonds condensed systems based on 1,3-oxazoles, 1,3-thiazoles, imidazoles, phosphorus heterocycles, and their (hetero)benzo analogs. Their biological and optical properties are also considered. Methods of heterocyclization are differentiated depending on the mechanism of the reactions and the structure of the phosphorus ring. Bibliography includes 105 sources and covers the literature up to 2022.
Detail
Exploring the factors controlling the mechanism and the high stereoselectivity of the polar [3+2] cycloaddition reaction of the N,N'-cyclic azomethine imine with 3-nitro-2-phenyl-2H-chromene. A molecular electron density theory study
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-04-24 , DOI: 10.1007/s10593-023-03174-2
A molecular electron density theory study of the [3+2] cycloaddition reaction of 5-oxo-2-(phenylmethylidene)pyrazolidin-2-ium-1-ide, a simple azomethine imine, with 3-nitro-2-phenyl-2H-chromene was carried out at the B3LYP/6-311G(d,p) computational level in order to unravel the origin of the stereoselectivity experimentally observed. Electron localization function and natural population analysis showed that the azomethine imine is a zwitterionic three-atom component. Analysis of the conceptual density functional theory reactivity indices indicates that azomethine imine is a strong nucleophile, while 3-nitro-2-phenyl-2H-chromene is a good electrophile, which accounts for a polar process confirmed by the high global electron density transfer values. The Parr function indices explain well the experimentally obtained ortho regioselectivity. Analysis of the energy profiles of the possible reactive pathways in gas phase and in solution of i-PrOH points to high exo stereoselectivity and complete ortho regioselectivity of the reaction in excellent agreement with the experimental findings. Analysis of the transition state structures indicates a very asynchronous molecular mechanism for the favored orthoregioisomeric reaction channels. Analysis using noncovalent interactions, quantum theory of atoms in molecules, and independent gradient model based on Hirshfeld distribution indicates that the presence of several hydrogen bonds and van der Waals intermolecular noncovalent interactions are the factors favoring the ortho-exo selectivity. The bonding evolution theory study of the most favorable pathway reveals a two-stage one-step molecular mechanism.
Detail
Prediction of the regioselectivity of the ruthenium-catalyzed [3+2] cycloadditions of benzyl azide with internal alkynes using conceptual DFT indices of reactivity
Inorganic Chemistry ( IF 5.436 ) Pub Date: 2023-04-24 , DOI: 10.1007/s10593-023-03173-3
[3+2] Cycloadditions of benzyl azide with unsymmetrical internal alkynes, in the presence of pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complex as catalyst, leading to trisubstituted 1,2,3-triazole regioisomers are rationalized by means of DFT-based reactivity indices. The four activated azide/[Ru]/alkyne complexes have been modeled for all their possible conformers and were classified using the Maxwell–Boltzmann distribution. The local electrophilicity and nucleophilicity indices, based on Parr functions, have been calculated for the terminal sites of the benzyl azide and the carbon atoms of the internal alkynes. The calculations were performed at the B3LYP level of theory together with the LANL2DZ basis set for Ru and Cl and the standard 6-31G(d) basis set for the other atoms. The obtained results agree well with the experimental findings which stipulate that the formed cycloadducts depend strongly on the nature of substituents carried by the internal alkynes. The regioselectivity of six additional reactions of benzyl azide with other internal alkynes are also predicted.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.50 195 Science Citation Index Science Citation Index Expanded Not
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